1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a yellow solid was obtained with an 80% yield, melting point of 328–330 °C, and IR (KBr): 3,375, 3,100 (2NH), 1,701 (C=O) .
Molecular Structure Analysis
The molecular formula of the compound is C26H25FN4O2S . The average mass is 476.566 Da and the monoisotopic mass is 476.168213 Da . The compound has a density of 1.4±0.1 g/cm3, and its molar volume is 344.1±7.0 cm3 .
Chemical Reactions Analysis
The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 131.9±0.5 cm3, and it has 6 H bond acceptors and 2 H bond donors . The compound has 5 freely rotating bonds and no violations of the Rule of 5 . Its ACD/LogP is 3.57, and its ACD/LogD (pH 7.4) is 2.31 . The polar surface area is 102 Å2, and the polarizability is 52.3±0.5 10-24 cm3 . The surface tension is 53.6±7.0 dyne/cm .
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization of Kinase Inhibitors
Compounds with structural motifs similar to the one have been extensively studied for their potential as kinase inhibitors. These compounds are often designed to selectively inhibit specific kinases involved in cancer progression. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Such compounds demonstrate significant tumor stasis in various xenograft models following oral administration, indicating their potential for cancer therapy (Schroeder et al., 2009).
Antibacterial Agents
The structural analogs of the compound have also been explored for their antibacterial properties. For example, compounds synthesized from 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their analogs have shown potent antibacterial activity. These findings suggest that modifications of the pyridine and pyrimidine rings can yield compounds with significant action against bacterial infections, paving the way for new antibacterial drugs (Egawa et al., 1984).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of novel thieno[2,3-b]pyridine-2-carboxamides and their derivatives for antimicrobial activities highlight the versatility of these compounds. By modifying the core structure, researchers can develop molecules with significant in vitro antimicrobial activities, suggesting a potential route for the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Antitumor and Anticancer Applications
Compounds similar to the queried molecule have been investigated for their antitumor and anticancer properties. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate of many antitumor drugs, was synthesized and optimized for its role in small molecular inhibitors of anti-tumor activity. Such studies demonstrate the potential of these compounds in developing new anticancer drugs (Gan et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-13(2)11-24-20(28)14-7-9-27(10-8-14)22-25-18-16(12-30-19(18)21(29)26-22)15-5-3-4-6-17(15)23/h3-6,12-14H,7-11H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDQECQSAPXLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.